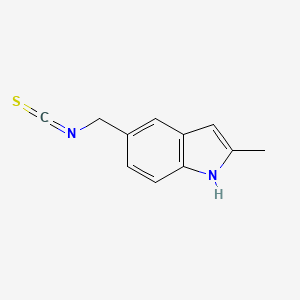
5-(isothiocyanatomethyl)-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isothiocyanatomethyl)-2-methyl-1H-indole is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl-indole structure, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isothiocyanatomethyl)-2-methyl-1H-indole typically involves the reaction of 5-(chloromethyl)-2-methyl-1H-indole with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(isothiocyanatomethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as ethanol or methanol at ambient or reflux temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thioureas, thiocarbamates
Scientific Research Applications
5-(isothiocyanatomethyl)-2-methyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(isothiocyanatomethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound has been shown to target aldehyde dehydrogenase (ALDH) and ABC transporters, which play a role in drug resistance in cancer cells . By inhibiting these targets, this compound can enhance the efficacy of chemotherapeutic agents and reduce cancer cell migration .
Comparison with Similar Compounds
Similar Compounds
- 1-(isothiocyanatomethyl)-4-phenylbenzene
- 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Moringin
Uniqueness
5-(isothiocyanatomethyl)-2-methyl-1H-indole is unique due to its indole structure, which is not commonly found in other isothiocyanates. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
5-(isothiocyanatomethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C11H10N2S/c1-8-4-10-5-9(6-12-7-14)2-3-11(10)13-8/h2-5,13H,6H2,1H3 |
InChI Key |
JJFUZUQJWWTFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


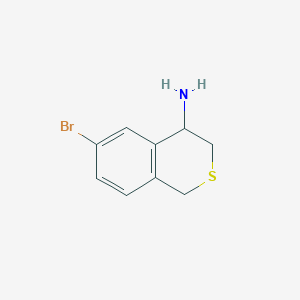
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
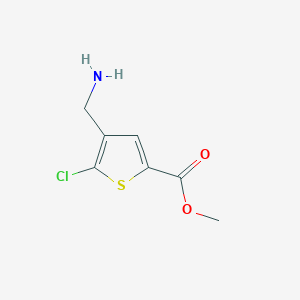
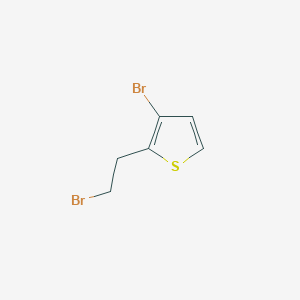
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)


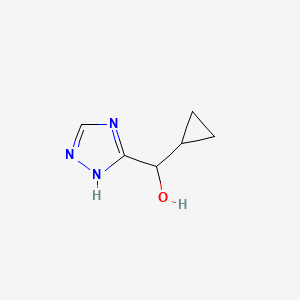
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
